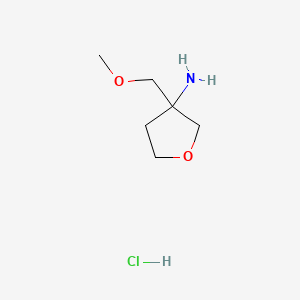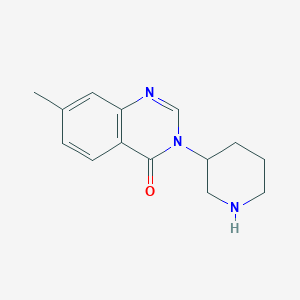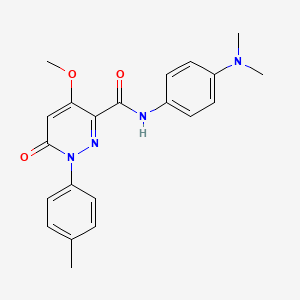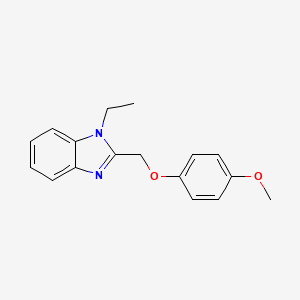![molecular formula C25H19ClN2O4 B2825302 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892437-63-7](/img/no-structure.png)
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN2O4 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A novel method for synthesizing heterocycles like benzofuro[3,2-d]pyrimidine derivatives has been explored, demonstrating the compound's importance in pharmaceutical chemistry. These heterocycles, including the structure of interest, are known for their antibacterial and fungicidal activity, among other properties (Osyanin et al., 2014). Furthermore, the synthesis of related benzodifuranyl and thiazolopyrimidines has shown promising anti-inflammatory and analgesic properties, hinting at the compound's potential utility in drug development (Abu‐Hashem et al., 2020).
Biological Activities
The exploration of pyrimidine-annelated heterocycles has led to the discovery of novel synthetic pathways and biological activities. For example, the synthesis of benzofuro[3,2-d]pyrimidine derivatives through regioselective methods has been reported, providing a foundation for further pharmacological studies (Majumdar et al., 2001). Additionally, certain uracil derivatives have shown anti-HIV activity, suggesting that similar structures could be explored for antiviral therapies (Malik et al., 2006).
Potential for Nonlinear Optical Materials
The third-order nonlinear optical properties of styryl dyes related to the compound have been studied, revealing their promise as materials for nonlinear optical applications. This research suggests that derivatives of the compound might also possess useful optical properties for device applications (Shettigar et al., 2009).
Antagonistic Properties and Molecular Modeling
Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives, bearing structural similarities to the compound of interest, has identified potent and orally active non-peptide antagonists for human receptors. Such studies highlight the potential therapeutic applications of these compounds in treating sex-hormone-dependent diseases, with insights provided by molecular modeling studies (Sasaki et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate, which is then reacted with 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-3-carboxylic acid to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methoxybenzylamine", "2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-3-carboxylic acid", "Acetic acid", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Activated charcoal" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 4-methoxybenzylamine (1.2 equiv) in methanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-3-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water and extract with chloroform. Wash the organic layer with water, dry over sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in ethanol and add activated charcoal. Heat the mixture to reflux and filter while hot. Concentrate the filtrate under reduced pressure to obtain the final product as a yellow solid." ] } | |
CAS-Nummer |
892437-63-7 |
Produktname |
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C25H19ClN2O4 |
Molekulargewicht |
446.89 |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-19-12-8-17(9-13-19)15-28-24(29)23-22(20-4-2-3-5-21(20)32-23)27(25(28)30)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |
InChI-Schlüssel |
JLIBFMCEHHTDRB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)

![[4-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2825226.png)


![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)

![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2825235.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825238.png)

![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)